![molecular formula C17H11FN6O3 B2504779 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine CAS No. 892761-94-3](/img/structure/B2504779.png)

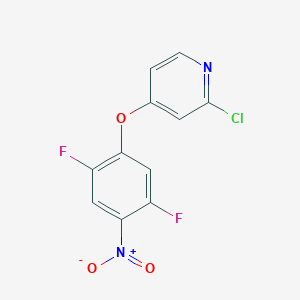

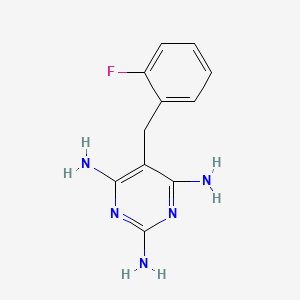

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine" is a heterocyclic molecule that appears to be a derivative of 1,2,4-oxadiazole and 1,2,4-triazole. These heterocycles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. The presence of a benzodioxolyl group suggests potential bioactivity, while the fluorophenyl moiety could contribute to the molecule's binding affinity and metabolic stability.

Synthesis Analysis

The synthesis of fluorinated heterocycles, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, has been explored through photochemical reactions. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been studied, leading to the formation of 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles through different pathways . Additionally, the rearrangement of arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole into triazole ureas has been reported, with substituent effects influencing the reaction pathways . These studies provide insights into the synthetic routes that could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, confirming the proposed structures and providing information on crystal packing . Such analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazoles with primary amines has been investigated, leading to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . This reaction is relevant as it could be a step in the synthesis of the compound , where the 1,3,4-oxadiazole moiety reacts with an amine to form a triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 1,2,4-triazoles and 1,3,4-oxadiazoles are influenced by their substituents. For example, the introduction of fluorine atoms can significantly affect the lipophilicity, acidity, and overall reactivity of the molecule . The presence of a benzodioxolyl group could also impact the molecule's electronic properties and its ability to participate in π-π stacking interactions, which are important for binding to biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- Researchers have synthesized various derivatives of 1,2,4-triazole and investigated their antimicrobial activities. These compounds have been found to possess good to moderate activities against test microorganisms, indicating potential applications in antimicrobial drug development (Bektaş et al., 2007).

Biological Activities of Hybrid Molecules

- Studies have focused on synthesizing hybrid molecules containing elements like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3,4-thiadiazole. These molecules demonstrated various biological activities, including antimicrobial, antilipase, and antiurease activities, which are crucial for therapeutic applications (Başoğlu et al., 2013).

Synthesis of N-Substituted Derivatives

- The synthesis of N-substituted derivatives of 1,2,4-triazole, incorporating structures like benzodioxan and oxadiazole, has been explored. These compounds may hold significance in pharmaceutical chemistry due to their unique structural combinations (Vardanyan et al., 2021).

Application in Energetic Materials

- Research in the field of energetic materials has seen the synthesis of compounds like 3-(5-amino-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-amine. These compounds are characterized by high heats of detonation and potential applications in explosives and propellants (Cao et al., 2020).

Heterocyclic Amides and Rearrangement Studies

- The synthesis and characterization of heterocyclic amides have been explored, with studies including microwave-assisted Fries rearrangement, providing insights into the chemical properties and potential uses of these compounds in various chemical reactions (Moreno-Fuquen et al., 2019).

Eigenschaften

IUPAC Name |

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN6O3/c18-10-3-1-2-4-11(10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-5-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOSDBKARHJEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=CC=C5F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)